molecular formula C9H20ClNS B1431187 4-(Tert-butylsulfanyl)piperidine hydrochloride CAS No. 1864063-52-4

4-(Tert-butylsulfanyl)piperidine hydrochloride

Cat. No.: B1431187
CAS No.: 1864063-52-4
M. Wt: 209.78 g/mol
InChI Key: PJFPFZHVKNBYHZ-UHFFFAOYSA-N
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Description

4-(Tert-butylsulfanyl)piperidine hydrochloride is a chemical compound offered for research and development purposes. Piperidine derivatives are recognized as privileged structures in medicinal chemistry and drug discovery . These structures are frequently employed as versatile building blocks and key pharmacophoric elements in the synthesis of more complex molecules . The tert-butylsulfanyl group and piperidine core present in this compound provide points for further chemical modification, making it a valuable intermediate for creating libraries of compounds for biological screening . Researchers utilize similar piperidine-based scaffolds in the development of ligands for various biological targets . As a high-quality chemical, it is suitable for use in exploratory synthesis and method development in organic chemistry and pharmaceutical research. This product is intended for use by qualified laboratory researchers only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

4-tert-butylsulfanylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NS.ClH/c1-9(2,3)11-8-4-6-10-7-5-8;/h8,10H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFPFZHVKNBYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864063-52-4
Record name Piperidine, 4-[(1,1-dimethylethyl)thio]-, hydrochloride (1:1)
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Record name 4-(tert-butylsulfanyl)piperidine hydrochloride
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Biological Activity

4-(Tert-butylsulfanyl)piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butylsulfanyl group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

4-(Tert-butylsulfanyl)piperidine hydrochloride can be represented by the following chemical structure:

  • Chemical Formula : C₁₁H₁₈ClS
  • Molecular Weight : 223.79 g/mol

The presence of the tert-butylsulfanyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and interaction with cellular membranes.

The biological activity of 4-(Tert-butylsulfanyl)piperidine hydrochloride is primarily attributed to its ability to interact with various biomolecular targets. Studies suggest that it may act as an inhibitor or modulator of specific enzymes or receptors involved in cellular signaling pathways. The exact mechanism remains to be fully elucidated, but preliminary data indicate interactions that could influence metabolic processes or cellular responses.

Structure-Activity Relationships (SAR)

Recent studies have explored the SAR of piperidine derivatives, including 4-(Tert-butylsulfanyl)piperidine hydrochloride. Key findings include:

  • Potency : Variations in substituents on the piperidine ring significantly affect biological activity. For instance, modifications to the tert-butylsulfanyl group can lead to changes in potency against specific targets.
  • Selectivity : The compound's selectivity for certain biological pathways or targets is influenced by its structural features, including steric hindrance introduced by the tert-butyl group.

Biological Activity Data

Research has demonstrated that 4-(Tert-butylsulfanyl)piperidine hydrochloride exhibits various biological activities, including antimicrobial and anti-inflammatory effects. Below is a summary table of relevant biological activities and their corresponding IC50 values where available:

Biological Activity Target Organism/Pathway IC50 (μM) Reference
Antimicrobial ActivityMycobacterium tuberculosis13–22
Anti-inflammatory EffectsCytokine Release19.4 ± 0.4

Case Studies

  • Antimycobacterial Activity : A study evaluated the efficacy of various piperidine derivatives against Mycobacterium tuberculosis. 4-(Tert-butylsulfanyl)piperidine hydrochloride showed promising results with an IC50 value indicating significant inhibition of bacterial growth, suggesting potential as a lead compound for tuberculosis treatment .
  • Anti-inflammatory Properties : In vitro studies have indicated that this compound can reduce cytokine release in response to inflammatory stimuli. This was evidenced by a notable decrease in IL-1β release at concentrations around 10 µM .

Scientific Research Applications

Research indicates that 4-(Tert-butylsulfanyl)piperidine hydrochloride may interact with various biological targets, influencing enzyme activity and cellular signaling pathways. Its unique structure allows for potential interactions with receptors involved in neurological processes, making it a candidate for further investigation in medicinal chemistry .

Potential Therapeutic Uses

  • Neurological Disorders : The compound's interaction with neurotransmitter systems positions it as a potential candidate for treating conditions such as Alzheimer's disease. Studies have suggested that similar compounds may exhibit protective effects against neurotoxicity induced by amyloid beta peptides .
  • Antimalarial Activity : Although not directly tested, compounds structurally related to 4-(Tert-butylsulfanyl)piperidine hydrochloride have shown promise in antimalarial drug development. In silico studies have identified potential inhibitors targeting enzymes crucial for the survival of Plasmodium falciparum .

Several studies have explored the biological effects of related compounds, providing insights into potential applications of 4-(Tert-butylsulfanyl)piperidine hydrochloride:

  • Neuroprotective Effects : A study investigated the neuroprotective properties of similar compounds against amyloid beta-induced toxicity in astrocytes, indicating that structural modifications could enhance protective effects .
  • Antimalarial Drug Development : Research focused on virtual screening and molecular docking has identified promising candidates for antimalarial activity based on structural similarities to piperidine derivatives .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below compares key parameters of 4-(tert-butylsulfanyl)piperidine hydrochloride with analogous piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties
4-(Tert-butylsulfanyl)piperidine hydrochloride C₉H₂₀ClNS 217.78 4-(tert-butylsulfanyl) High lipophilicity due to sulfur and bulky tert-butyl group
4-(tert-Butyl)piperidine hydrochloride C₉H₂₀ClN 177.72 4-(tert-butyl) Lower molecular weight; lacks sulfur, affecting solubility
4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine HCl C₁₅H₂₃Cl₂NO 304.30 4-(4-tert-butyl-2-chlorophenoxy) Aromatic chlorophenoxy group introduces π-π stacking potential
4-(3-Fluorophenoxy)piperidine hydrochloride C₁₁H₁₄ClFNO 195.23 4-(3-fluorophenoxy) Electronegative fluorine enhances polarity; used in building blocks
4-(4-Nitrophenyl)piperidine hydrochloride C₁₁H₁₅ClN₂O₂ 242.70 4-(4-nitrophenyl) Nitro group enables redox activity; solubility in polar solvents
4-(4-Trifluoromethylbenzyl)piperidine HCl C₁₃H₁₇ClF₃N 279.73 4-(4-trifluoromethylbenzyl) Strong electron-withdrawing CF₃ group; impacts receptor binding in drug design

Research Findings and Industrial Relevance

  • Thermo Scientific™ lists 4-(tert-butyl)piperidine hydrochloride as a reagent with 90% purity, emphasizing its role in academic research rather than large-scale industrial use .
  • Safety Data: Limited toxicity information exists for 4-(tert-butylsulfanyl)piperidine HCl, but related irritant properties (e.g., 4-(3-phenyl-1,2,4-triazol-5-yl)piperidine HCl) suggest standard handling precautions are advisable .

Preparation Methods

The introduction of the tert-butylsulfanyl group is typically achieved by nucleophilic substitution on a suitable leaving group at the 4-position of the piperidine ring. For example:

  • Starting from 4-halo or 4-tosylate piperidine derivatives.
  • Reacting with tert-butylthiol or tert-butylsulfanyl anion under basic conditions.
  • Followed by salt formation with hydrochloric acid.

This method benefits from:

  • Mild reaction conditions.
  • High selectivity for substitution at the 4-position.
  • Good yields of sulfanyl-substituted piperidines.

A related synthesis of 4-(toluene-4-sulfonyl oxygen) piperidine derivatives involves:

Step Reagents & Conditions Outcome Notes
1. Hydrogenation Reduction 1-benzyl-4-piperidone + hydrogen, Pd catalyst Intermediate A High yield, clean reduction
2. Debenzylation Intermediate A + Pd/C catalyst Intermediate B Efficient removal of protecting group
3. Boc Protection Intermediate B + Boc anhydride + triethylamine Intermediate C Protects amine functionality
4. Tosylation Intermediate C + Tosyl chloride, room temp 4-(toluene-4-sulfonyl oxygen) piperidine tert-butyl ester High yield, mild conditions

This sequence demonstrates the use of protecting groups and sulfonylation chemistry that can be adapted for sulfanyl group introduction by replacing tosyl chloride with suitable sulfur electrophiles.

Use of Tert-butyl Piperidin-4-yl Carbamate Intermediates

In complex molecule syntheses involving piperidine derivatives, tert-butyl piperidin-4-yl carbamate is used as a key intermediate. For example:

  • Conversion of acids to acyl chlorides (SOCl2/DMF).
  • Reaction with tert-butyl piperidin-4-yl carbamate to form amide linkages.
  • Subsequent deprotection and functional group modifications.

Though this method is more common in amide bond formation, it provides a route to functionalized piperidines that can be further modified to introduce sulfanyl groups.

Comparative Summary of Preparation Routes

Preparation Aspect Pressure-Assisted Esterification Nucleophilic Substitution on Tosylates Carbamate Intermediate Route
Starting Material 4-piperidinecarboxylic acid 1-benzyl-4-piperidone → piperidine derivatives Carboxylic acids → acyl chlorides + carbamates
Key Reactions Salt formation, esterification under pressure Hydrogenation, Boc protection, tosylation, nucleophilic substitution Acyl chloride formation, coupling with carbamate
Introduction of tert-butyl group Via Boc anhydride esterification Boc protection and tert-butyl groups from carbamates Via tert-butyl carbamate intermediates
Introduction of sulfanyl group Not directly shown, but adaptable via nucleophilic substitution Possible via substitution on activated piperidine derivatives Functionalization post-coupling possible
Reaction Conditions 0.2-0.5 MPa, 50-90°C, 4 h Room temperature to 100°C, Pd catalysis Room temperature, mild conditions
Yield & Purity Up to 80% yield, >99% purity High yields in each step, overall moderate High yields in coupling steps

Detailed Research Findings and Notes

  • Pressure-assisted synthesis improves solubility and reaction efficiency for piperidine derivatives, reducing total steps and increasing yield.
  • Protecting group strategies such as Boc protection are critical for controlling reactivity, especially when multiple functional groups are present.
  • Nucleophilic substitution on tosylate or halide intermediates is a versatile approach to introduce sulfur-containing groups like tert-butylsulfanyl.
  • Industrial scalability benefits from mild reaction conditions, high yields, and minimal purification steps, as demonstrated in the pressure-assisted and tosylation methods.
  • Purity control is achieved by careful solvent selection and reaction monitoring, with solvents such as methanol, tetrahydrofuran, and acetonitrile commonly used.

Summary Table of Key Preparation Parameters

Parameter Pressure-Assisted Esterification Nucleophilic Substitution Carbamate Coupling Route
Temperature 50-90°C Room temp to 100°C Room temp
Pressure 0.2-0.5 MPa Atmospheric Atmospheric
Solvents Methanol, THF, Acetonitrile DMF, Acetonitrile CH2Cl2, DMF
Catalysts 4-Dimethylaminopyridine Pd/C, Triethylamine HBTU, HOBt, DIPEA
Reaction Time 4 h Variable Variable
Yield ~80% total High per step High per step
Purity >99% High High

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(tert-butylsulfanyl)piperidine hydrochloride, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution where tert-butylsulfanyl groups are introduced to a piperidine backbone. For analogous sulfonyl piperidine derivatives, reactions are performed in anhydrous dichloromethane with a base (e.g., triethylamine) to deprotonate intermediates and drive the reaction . Purification via recrystallization or column chromatography (using silica gel and gradients of ethyl acetate/hexane) is critical to isolate the hydrochloride salt . Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1:1.2 piperidine:sulfonyl chloride) should be optimized to minimize side products like over-sulfonated species.

Q. How can researchers confirm the structural integrity of 4-(tert-butylsulfanyl)piperidine hydrochloride post-synthesis?

  • Methodological Answer : Characterization requires a combination of techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR should confirm the presence of tert-butylsulfanyl (–S-C(CH3_3)3_3 ) and piperidine proton environments. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in 1H^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify the molecular ion peak ([M+H]+^+) matching the theoretical mass (C9_9H20_{20}ClNS·HCl: 254.2 g/mol).
  • HPLC : Purity (>95%) is assessed using reverse-phase HPLC with UV detection at 254 nm .

Q. What solvent systems are recommended for recrystallizing 4-(tert-butylsulfanyl)piperidine hydrochloride?

  • Methodological Answer : Polar aprotic solvents like ethanol or methanol are ideal due to the compound’s hydrochloride salt nature. For sulfonated piperidine analogs, recrystallization in ethanol/water (4:1 v/v) yields high-purity crystals . Slow cooling (0.5°C/min) enhances crystal formation and reduces solvent trapping.

Advanced Research Questions

Q. How does the tert-butylsulfanyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The tert-butylsulfanyl (–S-tBu) group is electron-donating, which stabilizes adjacent carbocations but may hinder electrophilic substitution. Computational studies (e.g., DFT calculations) can map electron density distribution to predict sites for functionalization . Experimentally, reactions with oxidizing agents (e.g., H2_2O2_2) may convert the sulfanyl group to sulfoxide/sulfone, altering reactivity .

Q. What computational strategies can predict the stability of 4-(tert-butylsulfanyl)piperidine hydrochloride under varying pH and temperature conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian) model degradation pathways. For example, protonation of the piperidine nitrogen in acidic conditions increases solubility but may destabilize the sulfanyl group. Accelerated stability studies (40–60°C, 75% RH) combined with HPLC monitoring validate computational predictions .

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) between synthesized batches?

  • Methodological Answer : Batch variability often arises from residual solvents or stereochemical impurities. Solutions include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals caused by conformational isomers .
  • X-ray Crystallography : Defines absolute configuration if chiral centers are present .
  • Control Experiments : Repeat synthesis with rigorously dried solvents and inert atmospheres to exclude moisture/oxygen interference .

Q. What in silico methods are suitable for predicting the biological activity of 4-(tert-butylsulfanyl)piperidine derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) against targets like G-protein-coupled receptors (GPCRs) or enzymes (e.g., kinases) can identify potential interactions. Pharmacophore modeling (Schrödinger) assesses steric and electronic compatibility. For sulfanyl-containing compounds, prioritize targets with hydrophobic binding pockets .

Q. How can researchers design experiments to probe the compound’s stability in biological matrices (e.g., plasma)?

  • Methodological Answer : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) or human plasma at 37°C. Sample aliquots at intervals (0, 1, 4, 24 h) and analyze via LC-MS/MS to quantify degradation products. Compare half-life (t1/2_{1/2}) to assess metabolic liability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(Tert-butylsulfanyl)piperidine hydrochloride
Reactant of Route 2
4-(Tert-butylsulfanyl)piperidine hydrochloride

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